4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Overview
Description
4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms. The presence of the 4-methyl group and the 1,1-dione functionality adds to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide are KATP channels and AMPA receptors . These targets play a crucial role in regulating insulin release and neurotransmission, respectively .
Mode of Action
4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide interacts with its targets by binding to specific sites on the KATP channels and AMPA receptors . This binding results in the activation of KATP channels and modulation of AMPA receptors, leading to changes in insulin release and neurotransmission .
Biochemical Pathways
The activation of KATP channels and modulation of AMPA receptors by 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide affects the insulin signaling pathway and glutamatergic neurotransmission . These changes can have downstream effects on glucose metabolism and synaptic plasticity .
Pharmacokinetics
The compound’s molecular weight (27513 ) suggests that it may have good oral bioavailability.
Result of Action
The molecular and cellular effects of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide’s action include enhanced insulin release and altered neurotransmission . These effects can potentially influence metabolic processes and neuronal communication .
Biochemical Analysis
Biochemical Properties
4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to modulate the activity of KATP channels, which are critical in regulating cellular energy homeostasis . Additionally, it interacts with AMPA receptors, affecting synaptic transmission and plasticity . These interactions highlight the compound’s potential in modulating biochemical pathways related to energy metabolism and neurotransmission.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance . Furthermore, it affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . These cellular effects underscore the compound’s potential in therapeutic applications, particularly in diseases characterized by dysregulated cell signaling and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . For instance, its interaction with KATP channels involves binding to the sulfonylurea receptor subunit, leading to channel modulation . Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers . These molecular mechanisms provide insights into how the compound can be harnessed for therapeutic purposes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of gene expression and enzyme activity . These temporal effects are crucial for understanding the compound’s potential in long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound can exert beneficial effects, such as enhancing insulin sensitivity and reducing blood pressure . At higher doses, it may cause adverse effects, including toxicity and organ damage . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its biotransformation . The compound can also affect metabolic flux by modulating key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by organic anion transporters . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can localize to specific organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects . This subcellular localization is essential for understanding the precise mechanisms through which the compound influences cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonamide with chlorosulfonic acid, followed by cyclization with ammonia or a primary amine. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiadiazine rings .
Scientific Research Applications
4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- 4-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Uniqueness
4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific substitution pattern and the presence of the 1,1-dione functionality. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other benzothiadiazine derivatives .
Properties
IUPAC Name |
4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-10-6-9-13(11,12)8-5-3-2-4-7(8)10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMOILWTJHUYFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NS(=O)(=O)C2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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